![molecular formula C12H21N3 B12874053 1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrazole ring fused with an azepine ring, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the formation of the azepine ring through cyclization reactions. Common reagents used in these reactions include ethyl iodide, isopropyl bromide, and various catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity. Common reagents include alkyl halides and strong bases. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Applications De Recherche Scientifique
1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting neurological disorders or infectious diseases.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine can be compared with other similar compounds, such as:
- 1-Ethyl-3-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
- 1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydrobenzazepine
- 1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydroindazole These compounds share structural similarities but differ in their specific substituents or ring systems, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of ethyl and isopropyl groups, which confer distinct reactivity and interaction profiles.
Propriétés
Formule moléculaire |
C12H21N3 |
|---|---|
Poids moléculaire |
207.32 g/mol |
Nom IUPAC |
1-ethyl-3-propan-2-yl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C12H21N3/c1-4-15-12-10(7-5-6-8-13-12)11(14-15)9(2)3/h9,13H,4-8H2,1-3H3 |
Clé InChI |
ULJWWIUNJVZDGL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(CCCCN2)C(=N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


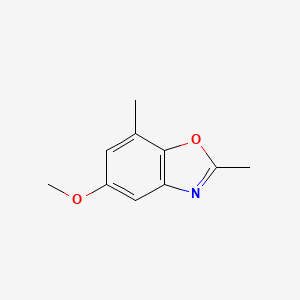

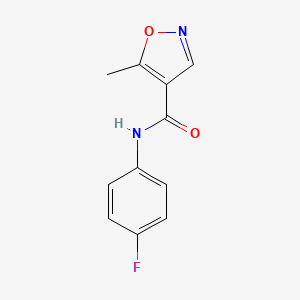
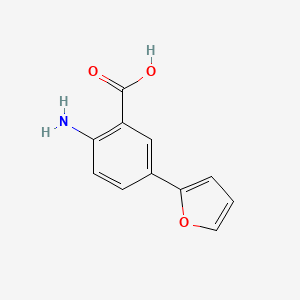
![(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874014.png)
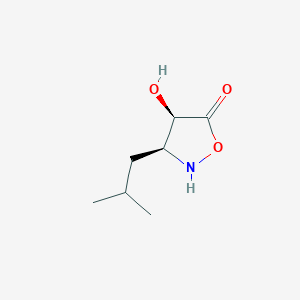


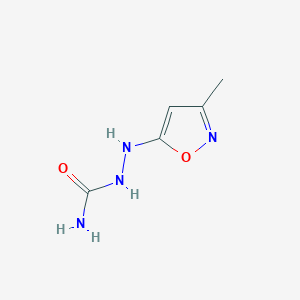

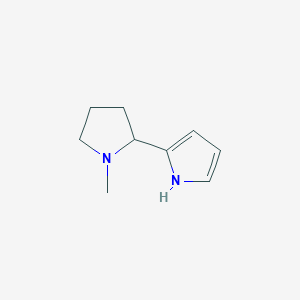
![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
